molecular formula C11H7ClN2 B15367357 8-Chloro-5h-pyrido[4,3-b]indole

8-Chloro-5h-pyrido[4,3-b]indole

Cat. No.: B15367357
M. Wt: 202.64 g/mol
InChI Key: PDFIEXUVXKEKGE-UHFFFAOYSA-N
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Description

8-Chloro-5H-pyrido[4,3-b]indole is a heterocyclic compound featuring a fused pyridine-indole scaffold with a chlorine substituent at the 8-position. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry. Synthesized via condensation of substituted cyclohexanones followed by chlorination, it exhibits high thermal stability (mp 270–275°C) and a molecular weight of 216 g/mol (MS data) . Its IR spectrum shows characteristic NH and C=N stretches, supporting the indole-pyridine hybrid structure .

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

8-chloro-5H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H7ClN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H

InChI Key

PDFIEXUVXKEKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
8-Chloro-5H-pyrido[4,3-b]indole Cl at position 8 216 High thermal stability (mp 270–275°C); used in antitumoral agent synthesis
9-Bromo-5H-pyrido[4,3-b]indole Br at position 9 ~263 Brominated analog; used in cross-coupling reactions for aryl derivatives
6-Chloro-8-methoxy-5H-pyrido[4,3-b]indole Cl at 6, OMe at 8 ~247.69 By-product in synthesis; methoxy enhances solubility
2-Amino-9H-pyrido[4,3-b]indole (AαC) NH₂ at position 2 ~183 Class 2B carcinogen (IARC); mutagenic via metabolic activation
BD40 (Antitumoral dipyridoindole) Aminoalkyl chain at position 1 N/A DNA intercalator; 69% increased lifespan in L1210 leukemia models

Key Observations :

  • Halogen Position : Chlorine at position 8 (8-Chloro) vs. bromine at position 9 (9-Bromo) alters electronic density and reactivity. Bromine’s larger size enhances molecular weight and may improve binding in pharmaceutical intermediates .
  • Functional Groups: Amino groups (e.g., AαC) confer carcinogenicity, whereas chloro/methoxy substituents focus on stability and synthetic utility .
  • Biological Activity: Antitumoral activity in BD40 is linked to aminoalkyl side chains enabling DNA intercalation, unlike the unmodified 8-chloro derivative .
Physicochemical Properties
  • Melting Points : Chloro derivatives (e.g., 8-Chloro: 270–275°C) exhibit higher thermal stability than brominated analogs (e.g., 8-Bromo-5-phenyl: storage at 2–8°C) .
  • Solubility : Methoxy groups (e.g., 6-Chloro-8-methoxy) improve solubility in polar solvents compared to halogen-only analogs .

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